molecular formula C11H12N2 B1319426 N-Benzyl-3-cyanoazetidine CAS No. 94985-26-9

N-Benzyl-3-cyanoazetidine

Cat. No. B1319426
CAS RN: 94985-26-9
M. Wt: 172.23 g/mol
InChI Key: JWARBUNVUNGRQE-UHFFFAOYSA-N
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Description

N-Benzyl-3-cyanoazetidine is a synthetic compound with the CAS Number: 94985-26-9 . It has a molecular weight of 172.23 and a linear formula of C11H12N2 .


Molecular Structure Analysis

The molecular structure of N-Benzyl-3-cyanoazetidine consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more detailed spectroscopic analysis.


Chemical Reactions Analysis

While specific chemical reactions involving N-Benzyl-3-cyanoazetidine are not available, similar compounds have been involved in various reactions . For instance, a free radical reaction pathway initiated by AIBN was used to construct the benzylic sp3 C–SCN bond .


Physical And Chemical Properties Analysis

N-Benzyl-3-cyanoazetidine has a boiling point of 296℃, a density of 1.11, and a flash point of 126℃ . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Enhancement

N-Benzyl-3-cyanoazetidine is a key component in the synthesis of various compounds. A study by (He et al., 2016) demonstrates an efficient synthesis method for benzazetidines, a rarely explored compound in N-heterocyclic chemistry, through palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides.

Catalysis and Biological Activity

In the field of medicinal chemistry, N-Benzyl-3-cyanoazetidine plays a role in the development of inhibitors for various enzymes. Research by (Falgueyret et al., 2001) identified compounds with a 1-cyanoazetidine ring as potent and reversible inhibitors of cathepsins K and L.

Antibacterial Applications

N-Benzyl-3-cyanoazetidine is used in synthesizing novel antibiotics. A study by (Ikee et al., 2008) shows the synthesis of fluoroquinolones, where N-Benzyl-3-bromoazetidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Diverse Chemical Syntheses

The compound has been used in various other chemical syntheses, such as the synthesis of benzoxazolones and 2-aryl-1,3-oxazinane derivatives. Studies like those by (Ram & Soni, 2013) and (Okimoto et al., 2012) highlight its utility in creating compounds with various biological activities.

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-benzylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWARBUNVUNGRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600247
Record name 1-Benzylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-cyanoazetidine

CAS RN

94985-26-9
Record name 1-Benzylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.7 g of 13A and 1.2 g of sodium cyanide were stirred together in 1 ml of water and 20 ml of dimethylformamide at 60° C. for 16 hours. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica gel using isopropanol in dichloromethane as eluent to give 1-benzyl-3-cyanoazetidine (13B).
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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